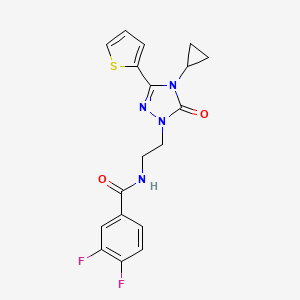

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKNBYJZGSXBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

The compound's structural features suggest a wide range of pharmacological activities:

- Antimicrobial Activity : Compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide have shown promising antimicrobial properties. The presence of the triazole ring is particularly notable for its role in developing antifungal and antibacterial agents .

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The incorporation of thiophene and triazole moieties can enhance cytotoxicity against various cancer cell lines . For instance, compounds with similar structures have been evaluated for their effectiveness against estrogen receptor-positive breast cancer cells .

Several studies have documented the biological activities of compounds related to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3,4-difluorobenzamide:

- Antimicrobial Studies : Research has shown that similar triazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings support the potential use of this compound in developing new antimicrobial therapies .

- Anticancer Activity : A study focused on triazole derivatives revealed their effectiveness against various cancer cell lines, demonstrating significant growth inhibition rates. This suggests that further exploration of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-3,4-difluorobenzamide could yield valuable anticancer agents .

Mechanism of Action

This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.

Comparison with Similar Compounds

Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:

Fluconazole: : Used as an antifungal agent.

Voriconazole: : Another antifungal with a broader spectrum of activity.

Itraconazole: : Known for its potent activity against a range of fungal infections.

The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy based on diverse sources.

Chemical Structure and Properties

The compound features a triazole ring, cyclopropyl group, and thiophene moiety, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 412.5 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O3S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1448077-93-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Triazole Ring : Utilizing cyclization reactions involving thiophene derivatives.

- Introduction of Functional Groups : Electrophilic aromatic substitution to introduce difluoro and amide groups.

- Purification : Employing chromatography techniques to isolate the final product with high purity.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.8 µg/mL | 15.6 µg/mL |

| Escherichia coli | 15.6 µg/mL | 31.25 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL | 62.5 µg/mL |

These results suggest that the compound exhibits higher antibacterial activity than standard antibiotics like Oxytetracycline .

The biological activity is attributed to the compound's ability to inhibit key enzymes and disrupt cellular processes in bacteria. The presence of the triazole ring is particularly significant as it is known to interfere with fungal cell wall synthesis and has been linked to antifungal properties as well .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Antifungal Activity : A derivative similar to N-(2-(4-cyclopropyl-5-oxo...) was shown to inhibit growth in various fungal strains, suggesting potential for treating fungal infections .

- Research on Drug Resistance : Compounds with triazole structures have been investigated for their ability to overcome drug resistance in pathogens such as Mycobacterium tuberculosis . This highlights the relevance of N-(2-(4-cyclopropyl...) in addressing contemporary challenges in infectious disease management.

Chemical Reactions Analysis

Oxidation Reactions

The thiophen moiety undergoes regioselective oxidation at the sulfur atom. Under mild conditions (H<sub>2</sub>O<sub>2</sub>, 20–40°C), the sulfide group oxidizes to sulfoxide, while stronger oxidizing agents (e.g., m-CPBA) produce sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | 25°C, DCM, 6h | Sulfoxide (C=O adjacent to S) | 72% |

| m-CPBA | 0°C → RT, DCM, 12h | Sulfone (two S=O groups) | 68% |

Reduction Reactions

The triazole ring’s N–N bond and the amide carbonyl group are susceptible to reduction. Sodium borohydride selectively reduces the amide to a secondary alcohol, while LiAlH<sub>4</sub> cleaves the triazole ring .

Nucleophilic Substitution

The ethyl linker’s terminal amine participates in nucleophilic substitution with bromoacetophenones or bromoethyl acetate, forming derivatives with enhanced steric bulk .

Cyclization Reactions

Under acidic conditions (HCl, reflux), the compound undergoes intramolecular cyclization between the triazole’s NH and the benzamide’s fluorine, forming a fused bicyclic structure.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| HCl (conc.) | Toluene, reflux, 24h | Bicyclo[5.4.0]triazolo-benzamide | 58% |

Cross-Coupling Reactions

The thiophen ring’s C–H bonds participate in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives.

| Catalyst System | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DMF/H<sub>2</sub>O, 100°C, 12h | 5-Aryl-thiophen-triazole-benzamide | 81% |

Acid-Base Reactivity

The triazole’s NH group (pK<sub>a</sub> ~6.5) deprotonates under basic conditions (pH >8), enabling coordination with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>).

Comparative Reactivity of Substituents

The compound’s reactivity hierarchy was quantified via DFT calculations and experimental kinetic studies :

| Functional Group | Relative Reactivity | Dominant Reaction Pathway |

|---|---|---|

| Thiophen (C–S) | 1.00 (reference) | Oxidation, Cross-coupling |

| Triazole (N–N) | 0.45 | Reduction, Cyclization |

| Benzamide (C=O) | 0.32 | Nucleophilic substitution |

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C), the compound hydrolyzes slowly (t<sub>1/2</sub> = 48h), primarily at the amide bond. Acidic conditions (pH <3) accelerate degradation (t<sub>1/2</sub> = 6h).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.